Rebaudioside N(P)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

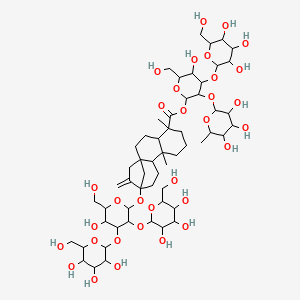

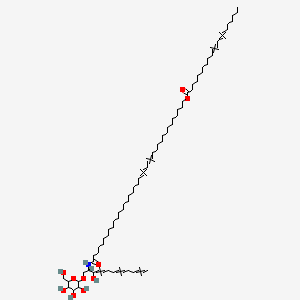

Rebaudioside N(P) is a steviol glycoside, a type of natural sweetener derived from the leaves of the Stevia rebaudiana plant. Steviol glycosides are known for their intense sweetness, which can be hundreds of times sweeter than sucrose. Rebaudioside N(P) is one of the many glycosides found in stevia leaves, and it is valued for its sweetening properties without the caloric content of traditional sugars.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Rebaudioside N(P) typically involves the selective glycosylation of steviol or its derivatives. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer glucose molecules to specific hydroxyl groups on the steviol backbone. This process can be optimized by using engineered strains of bacteria such as Escherichia coli to produce the necessary enzymes and regenerate the glycosyl donors like UDP-glucose .

Industrial Production Methods

Industrial production of Rebaudioside N(P) often involves the extraction and purification of steviol glycosides from stevia leaves. The leaves are first dried and then subjected to water or alcohol extraction to obtain a crude extract. This extract is then purified using techniques such as crystallization, chromatography, and filtration to isolate specific glycosides, including Rebaudioside N(P) .

Analyse Des Réactions Chimiques

Types of Reactions

Rebaudioside N(P) can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products, which may affect the sweetness and stability of the compound.

Reduction: Reduction reactions can modify the glycosidic bonds or the steviol backbone, potentially altering the sweetness profile.

Substitution: Substitution reactions, such as glycosylation, can introduce new sugar moieties to the molecule, enhancing its sweetness or stability.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Glycosylation reactions often use glycosyl donors like UDP-glucose in the presence of glycosyltransferase enzymes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized steviol glycosides, while glycosylation can yield different glycosylated derivatives of Rebaudioside N(P) .

Applications De Recherche Scientifique

Rebaudioside N(P) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.

Biology: Researchers investigate its effects on metabolic pathways and its potential as a non-caloric sweetener in dietary studies.

Medicine: Studies explore its potential benefits in managing diabetes and obesity due to its non-caloric nature.

Mécanisme D'action

Rebaudioside N(P) exerts its sweetening effect by interacting with taste receptors on the tongue. Specifically, it binds to the T1R2 and T1R3 subunits of the sweet taste receptor, which triggers a signal transduction pathway leading to the perception of sweetness. This interaction is similar to other steviol glycosides, but the specific glycosylation pattern of Rebaudioside N(P) may influence its binding affinity and sweetness intensity .

Comparaison Avec Des Composés Similaires

Rebaudioside N(P) can be compared with other steviol glycosides such as:

Stevioside: Another major glycoside in stevia leaves, known for its intense sweetness but with a slightly bitter aftertaste.

Rebaudioside A: One of the most abundant and sweetest glycosides, often used in commercial sweeteners.

Rebaudioside C: Known for its moderate sweetness and less pronounced aftertaste.

Dulcoside A: A minor glycoside with a lower sweetness intensity compared to Rebaudioside N(P).

Rebaudioside N(P) is unique due to its specific glycosylation pattern, which may offer a different sweetness profile and stability compared to other steviol glycosides.

Propriétés

IUPAC Name |

[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEKAGBWNXIWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O32 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride](/img/structure/B13397384.png)

![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)

![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B13397405.png)

![Fmoc-[Fmoc-Hmb]-Leu-OH](/img/structure/B13397413.png)

![(E)-Methyl 2-((2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B13397431.png)

![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13397440.png)

![3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13397448.png)